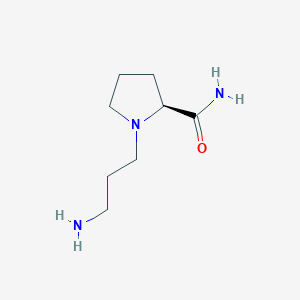(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
CAS No.: 1443210-62-5
Cat. No.: VC8240960
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1443210-62-5 |
|---|---|
| Molecular Formula | C8H17N3O |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1 |
| Standard InChI Key | QQZGDEIJFYLUIT-ZETCQYMHSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CCCN)C(=O)N |
| SMILES | C1CC(N(C1)CCCN)C(=O)N |
| Canonical SMILES | C1CC(N(C1)CCCN)C(=O)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide (C₈H₁₇N₃O) features a five-membered pyrrolidine ring substituted at the 1-position with a 3-aminopropyl group and at the 2-position with a carboxamide moiety . The stereochemistry at the C2 position is explicitly defined as (S)-configuration, critical for its potential interactions with biological targets.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N₃O |
| Molecular Weight | 171.24 g/mol |
| SMILES | C1CC@HC(=O)N |
| InChI | InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1 |
| Chiral Centers | 1 (C2) |
The pyrrolidine ring adopts a puckered conformation, while the 3-aminopropyl side chain enhances solubility and potential hydrogen-bonding interactions .
Physicochemical Properties
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
Table 2: Predicted Collision Cross-Section (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.14444 | 139.5 |
| [M+Na]⁺ | 194.12638 | 145.9 |
| [M+NH₄]⁺ | 189.17098 | 146.2 |
| [M-H]⁻ | 170.12988 | 139.8 |
These values suggest moderate polarity, aligning with its mixed hydrophilic (amide, amine) and hydrophobic (pyrrolidine) functionalities.
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide likely involves:
-
Pyrrolidine Ring Formation: Iridium-catalyzed reductive cyclization of prefunctionalized amides or lactams .
-
Side-Chain Introduction: Nucleophilic substitution or reductive amination to install the 3-aminopropyl group.
Stereochemical Control
The (S)-configuration at C2 may arise from asymmetric catalysis or chiral auxiliary-based synthesis. Enzymatic resolution of racemic intermediates represents another viable route, though no specific studies on this compound are documented.
| Property | (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | Anatibant |
|---|---|---|
| Molecular Weight | 171.24 g/mol | 711.7 g/mol |
| Hydrogen Bond Donors | 4 | 4 |
| Lipinski Violations | 0 | 2 |
| Indication | Not reported | Traumatic brain injury |
The absence of complex substituents in (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide suggests improved bioavailability and reduced toxicity risks compared to Anatibant.
Hypothetical Targets
The 3-aminopropyl group may facilitate interactions with:
-
G-Protein-Coupled Receptors (GPCRs): Via ionic bonding with aspartate/glutamate residues.
-
Enzymatic Active Sites: The carboxamide could act as a transition-state mimic in protease inhibition.
Future Directions
-
Synthetic Optimization: Adapting iridium-catalyzed cycloadditions to enantioselective synthesis.
-
Biological Screening: Prioritizing assays for neurological and anti-inflammatory activity, given structural parallels to Anatibant .
-
ADMET Profiling: Computational prediction of absorption, distribution, metabolism, excretion, and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume